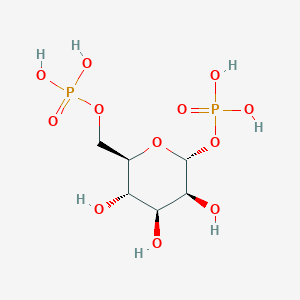
Mannose-1,6-bisphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mannose-1,6-bisphosphate, also known as this compound, is a useful research compound. Its molecular formula is C6H14O12P2 and its molecular weight is 340.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Phosphates - Hexosephosphates - Mannosephosphates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metabolic Pathways and Biochemical Roles
Mannose-1,6-bisphosphate is primarily involved in the metabolism of carbohydrates. It acts as an intermediate in the conversion of mannose to fructose-6-phosphate (F6P) through the action of mannose-6-phosphate isomerases (M6PIs). This conversion is crucial as F6P is a key metabolite in glycolysis and the pentose phosphate pathway, linking energy metabolism with biosynthetic processes.
Table 1: Key Metabolic Pathways Involving M6P
| Pathway | Role of M6P |
|---|---|
| Glycolysis | Precursor for F6P, essential for ATP production |
| Pentose Phosphate Pathway | Source of NADPH and ribose-5-phosphate |
| GDP-Mannose Biosynthesis | Precursor for glycoprotein synthesis |
Cancer Treatment
Recent studies have indicated that mannose and its derivatives can modulate cancer cell metabolism. Mannose has been shown to inhibit GSDME-mediated pyroptosis in cancer cells, which can enhance the efficacy of chemotherapeutic agents while protecting normal tissues from chemotherapy-induced damage. For instance, mannose administration improved outcomes in mouse models undergoing chemotherapy, reducing intestinal and kidney toxicity without compromising tumor response .
Case Study: Mannose Supplementation in Chemotherapy
In a clinical study involving patients with gastrointestinal cancer, co-administration of mannose during chemotherapy resulted in a significant reduction in side effects such as diarrhea and inflammation markers, suggesting its potential as a supportive therapy .
Enzyme Replacement Therapy
M6P analogs are being developed to target mannose-6-phosphate receptors (M6PR) on cells, facilitating the delivery of therapeutic enzymes for lysosomal storage diseases. Functionalized proteins with M6P residues have demonstrated enhanced stability and targeting capabilities compared to unmodified proteins . This approach is particularly promising for treating conditions like Gaucher's disease and Fabry disease.
Table 2: M6P Analogues for Enzyme Targeting
| Analogue Type | Application |
|---|---|
| Phosphonate Derivatives | Enhanced targeting for enzyme replacement |
| Carboxylate Derivatives | Improved stability in serum |
| Malonate Derivatives | Increased binding affinity to M6PR |
Industrial Applications
This compound also has industrial significance, particularly in biotechnology. The enzymatic production of rare sugars via M6PI has been explored for applications in food technology and pharmaceuticals. Rare sugars like L-ribose and L-tagatose are gaining traction due to their low caloric content and potential health benefits .
Case Study: Industrial Production of Rare Sugars
Research has shown that using M6P as a substrate can lead to efficient production of F6P through enzymatic pathways, which can then be utilized to synthesize various rare sugars . This process not only enhances the yield but also reduces costs by utilizing inexpensive starting materials.
Propriétés
Numéro CAS |
19504-70-2 |
|---|---|
Formule moléculaire |
C6H14O12P2 |
Poids moléculaire |
340.12 g/mol |
Nom IUPAC |
[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C6H14O12P2/c7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15/h2-9H,1H2,(H2,10,11,12)(H2,13,14,15)/t2-,3-,4+,5+,6-/m1/s1 |
Clé InChI |
RWHOZGRAXYWRNX-RWOPYEJCSA-N |
SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O |
Key on ui other cas no. |
19504-70-2 |
Synonymes |
Man1,6BP mannose-1,6-bisphosphate mannose-1,6-bisphosphate, (alpha-D)-isomer mannose-1,6-bisphosphate, (L)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















